Methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate Methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15769915
InChI: InChI=1S/C15H16N2O3/c1-17(2)10-9-12-13(15(18)19-3)14(16-20-12)11-7-5-4-6-8-11/h4-10H,1-3H3
SMILES:
Molecular Formula: C15H16N2O3
Molecular Weight: 272.30 g/mol

Methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate

CAS No.:

Cat. No.: VC15769915

Molecular Formula: C15H16N2O3

Molecular Weight: 272.30 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate -

Specification

Molecular Formula C15H16N2O3
Molecular Weight 272.30 g/mol
IUPAC Name methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate
Standard InChI InChI=1S/C15H16N2O3/c1-17(2)10-9-12-13(15(18)19-3)14(16-20-12)11-7-5-4-6-8-11/h4-10H,1-3H3
Standard InChI Key JXQHBAVMYRYIIX-UHFFFAOYSA-N
Canonical SMILES CN(C)C=CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate, reflects its heterocyclic oxazole ring (positions 1 and 2), substituted at position 3 with a phenyl group and at position 5 with a dimethylamino-ethenyl side chain. Position 4 features a methyl ester group. The molecular formula is C₁₅H₁₆N₂O₃, with a molecular weight of 272.30 g/mol.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₅H₁₆N₂O₃
Molecular Weight272.30 g/mol
IUPAC NameMethyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate
Canonical SMILESCN(C)C=CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC
Solubility (Predicted)Moderate in polar aprotic solvents (e.g., DMSO, acetone)
LogP (Octanol-Water)~2.1 (indicating moderate lipophilicity)

The dimethylamino group enhances solubility in polar solvents, while the phenyl and oxazole rings contribute to π-π stacking interactions, influencing its reactivity and binding to biological targets .

Spectroscopic Characterization

  • NMR: The proton NMR spectrum would show signals for the dimethylamino group (δ ~2.8–3.1 ppm, singlet), ethenyl protons (δ ~6.5–7.0 ppm, doublets), and aromatic protons from the phenyl group (δ ~7.2–7.6 ppm).

  • Mass Spectrometry: ESI-MS would exhibit a molecular ion peak at m/z 272.30 [M+H]⁺, with fragmentation patterns corresponding to the loss of the methyl ester (–32 g/mol) and dimethylamine (–45 g/mol).

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis involves a multi-step sequence starting from phenylacetaldehyde and dimethylamine derivatives. A representative pathway includes:

  • Condensation: Reaction of phenylacetaldehyde with dimethylamine hydrochloride to form an enamine intermediate.

  • Cyclization: Treatment with hydroxylamine under acidic conditions to form the oxazole ring.

  • Esterification: Methylation of the carboxylic acid intermediate using methanol and thionyl chloride.

Key Reaction:

Phenylacetaldehyde+DimethylamineHClEnamineNH2OHOxazole IntermediateMeOH/SOCl2Final Product\text{Phenylacetaldehyde} + \text{Dimethylamine} \xrightarrow{\text{HCl}} \text{Enamine} \xrightarrow{\text{NH}_2\text{OH}} \text{Oxazole Intermediate} \xrightarrow{\text{MeOH/SOCl}_2} \text{Final Product}

Optimization Challenges

Yield improvements (typically 40–60%) require precise control over reaction conditions, particularly during cyclization, where competing pathways may lead to byproducts such as 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid (PubChem CID: 4126734) .

Reactivity and Functionalization

Electrophilic Substitution

The oxazole ring undergoes electrophilic substitution at position 5, facilitated by electron-donating groups. For example, nitration introduces nitro groups, enabling further reductions to amine derivatives.

Side Chain Modifications

The dimethylamino-ethenyl group participates in:

  • Michael Additions: With α,β-unsaturated carbonyl compounds.

  • Oxidation: Conversion to carboxylic acids via ozonolysis.

Biological Activities and Mechanisms

Antimicrobial Properties

Studies on analogous oxazole derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8–16 µg/mL) and fungi (e.g., Candida albicans, MIC: 16–32 µg/mL). The dimethylamino group enhances membrane penetration, while the oxazole ring inhibits enzymes like dihydrofolate reductase (DHFR) .

Comparative Analysis with Structural Analogues

Table 2: Comparison with 5-Methyl-3-Phenyl-1,2-Oxazole-4-Carboxylate (CID 4126734)

PropertyTarget CompoundCID 4126734
Molecular FormulaC₁₅H₁₆N₂O₃C₁₁H₈NO₃⁻
Molecular Weight272.30 g/mol202.19 g/mol
Key Functional GroupsDimethylamino-ethenyl, methyl esterMethyl, carboxylate
BioactivityAntimicrobial, anticancerLimited data

The dimethylamino-ethenyl moiety in the target compound confers enhanced solubility and target engagement compared to the simpler methyl and carboxylate groups in CID 4126734 .

Applications in Drug Discovery and Material Science

Pharmacophore Development

The compound serves as a scaffold for designing:

  • Kinase Inhibitors: Via modifications at position 4 (ester → amide).

  • Fluorescent Probes: Conjugation with fluorophores (e.g., dansyl chloride) for cellular imaging.

Material Science Applications

  • Liquid Crystals: The planar oxazole core and flexible side chains enable mesophase formation.

  • Polymer Additives: Stabilization of polyolefins via radical scavenging.

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